Benzenesulfonamide, N-(2-methylpropyl)-3-nitro-

描述

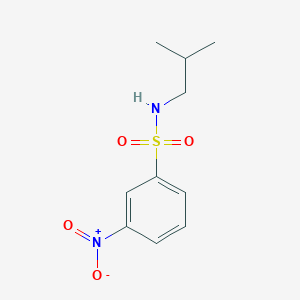

Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- is a sulfonamide derivative characterized by a nitro (-NO₂) group at the 3-position of the benzene ring and an N-(2-methylpropyl) (isobutyl) substituent on the sulfonamide nitrogen. This compound belongs to a class of benzenesulfonamides known for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors or intermediates in drug synthesis .

属性

IUPAC Name |

N-(2-methylpropyl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-8(2)7-11-17(15,16)10-5-3-4-9(6-10)12(13)14/h3-6,8,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEHHZRWGMPOJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404644 | |

| Record name | Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89840-73-3 | |

| Record name | N-(2-Methylpropyl)-3-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89840-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- typically involves the reaction of 3-nitrobenzenesulfonyl chloride with 2-methylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Nitrobenzenesulfonyl chloride+2-Methylpropylamine→Benzenesulfonamide, N-(2-methylpropyl)-3-nitro-+HCl

The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

化学反应分析

Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. For example, the sulfonamide nitrogen can be alkylated using alkyl halides in the presence of a base.

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the sulfonamide group, forming N-oxides.

Common reagents and conditions used in these reactions include hydrogen gas with palladium on carbon for reduction, alkyl halides with a base for substitution, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed from these reactions include the corresponding amines, N-alkylated sulfonamides, and N-oxides.

科学研究应用

Medicinal Chemistry

Benzenesulfonamide derivatives are extensively studied for their biological activities, particularly as:

- Antibacterial Agents : The compound exhibits properties that can inhibit bacterial growth by interfering with essential bacterial enzymes. Its mechanism often involves mimicking natural substrates to disrupt bacterial metabolism.

- Carbonic Anhydrase Inhibitors : Research indicates that benzenesulfonamides can inhibit carbonic anhydrases (CAs), which play crucial roles in physiological processes. For instance, studies have shown that certain derivatives exhibit selectivity towards specific isoforms of CAs, suggesting potential therapeutic applications in treating conditions like glaucoma and epilepsy .

Antitumor Activity

Recent studies have highlighted the potential of benzenesulfonamide derivatives to induce apoptosis in cancer cell lines. For example, compounds similar to benzenesulfonamide have demonstrated significant anti-tumor activity against breast cancer cell lines (MDA-MB-231) by inducing cell death through apoptosis pathways .

Industrial Applications

Beyond medicinal uses, benzenesulfonamide compounds are involved in:

- Dyes and Pigments Production : Their chemical properties enable them to serve as intermediates in synthesizing various dyes and pigments.

- Chemical Synthesis : They are utilized as building blocks in the synthesis of more complex organic molecules due to their reactivity patterns.

Cardiovascular Effects Study

A study evaluated the effects of benzenesulfonamide derivatives on isolated rat hearts. The results indicated that specific compounds significantly decreased perfusion pressure compared to controls. Notably, a derivative showed a marked reduction in coronary resistance (p = 0.05), indicating potential cardiovascular benefits.

| Compound Name | Dose (nM) | Perfusion Pressure Change | Coronary Resistance Change |

|---|---|---|---|

| Control | - | - | - |

| Benzenesulfonamide | 0.001 | Decreased | Increased |

| 4-Aminoethyl Derivative | 0.001 | Significant Decrease | Significant Decrease |

Docking Studies

Theoretical docking studies have been conducted to predict interactions between benzenesulfonamide derivatives and calcium channel proteins. These studies suggest that specific structural features enhance binding affinity, indicating their potential as calcium channel antagonists .

作用机制

The mechanism of action of Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the production of bicarbonate and protons, affecting various physiological processes, including intraocular pressure regulation and pH balance in tissues .

相似化合物的比较

Substituent Position and Functional Group Variations

The position of the nitro group and the nature of substituents significantly affect physicochemical and biological properties. Below is a comparative analysis with key analogues:

Physicochemical Properties

- Solubility : The hydrochloride salt of the 4-nitro analogue (CAS 244634-31-9) exhibits superior aqueous solubility compared to the target compound, which lacks ionizable groups . The hydroxylated analogue () is more polar but may suffer from reduced membrane permeability.

- Lipophilicity : The isobutyl group in the target compound provides balanced lipophilicity (logP ~2.5 estimated), whereas the triazole-containing analogue () likely has higher logP due to the ethoxy group.

生物活性

Benzenesulfonamide, N-(2-methylpropyl)-3-nitro-, is an organic compound belonging to the sulfonamide class, characterized by its benzenesulfonamide core and the presence of a nitro group and an isopropyl substituent. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of carbonic anhydrases and its potential applications in cancer therapy and antimicrobial treatments.

Structural Characteristics

The structural formula of Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- can be represented as follows:

This structure allows for various interactions with biological targets, enhancing its therapeutic potential.

- Inhibition of Carbonic Anhydrases :

- Antimicrobial Activity :

- Induction of Apoptosis :

Case Studies

- Antileishmanial Activity : A study on a related sulfonamide demonstrated its effectiveness against Leishmania donovani, showing a 50% inhibitory concentration (IC50) of 38.5 µg/mL against promastigotes and 86.4 µg/mL against intracellular amastigotes. The treatment led to increased levels of reactive oxygen species (ROS) and Th1 cytokines, indicating a robust immune response .

- Anti-inflammatory Effects : In vivo studies have shown that certain benzenesulfonamide derivatives significantly reduce carrageenan-induced paw edema in rats, achieving inhibition rates of up to 94.69% at optimal concentrations .

Biological Activity Evaluation

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2-methylpropyl)-3-nitrobenzenesulfonamide derivatives?

- Answer: Synthesis typically involves nucleophilic substitution reactions, where a sulfonyl chloride intermediate reacts with N-(2-methylpropyl)amine. For example, benzenesulfonic chloride derivatives are coupled with amines under basic conditions (e.g., pyridine or triethylamine) to form sulfonamides . Specific protocols may include refluxing in dichloromethane (DCM) or using catalysts like DMAP to enhance reaction efficiency . Purification often involves column chromatography and recrystallization .

Q. Which spectroscopic techniques are critical for characterizing N-(2-methylpropyl)-3-nitrobenzenesulfonamide derivatives?

- Answer:

- ¹H/¹³C NMR : Essential for confirming substituent positions and verifying stereochemistry. For example, aromatic protons near nitro groups show distinct downfield shifts (~8.0–8.5 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- FT-IR : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- HPLC/GC : Assess purity, especially when synthesized alongside byproducts (e.g., unreacted amines or sulfonyl chlorides) .

Q. How can researchers validate the purity and stability of N-(2-methylpropyl)-3-nitrobenzenesulfonamide under varying storage conditions?

- Answer: Accelerated stability studies (e.g., exposure to heat, light, or humidity) coupled with periodic HPLC analysis can monitor degradation. NIST reference data provides benchmark values for melting points, density, and pKa to cross-validate compound integrity .

Advanced Research Questions

Q. What experimental challenges arise in achieving regioselective nitration during the synthesis of N-(2-methylpropyl)-3-nitrobenzenesulfonamide?

- Answer: Nitration of benzenesulfonamides often competes with undesired para-substitution due to the electron-withdrawing nature of the sulfonamide group. Strategies include:

- Directed ortho-metalation : Using directing groups (e.g., methylpropylamine) to steer nitration to the meta position .

- Temperature control : Lower temperatures (−10°C to 0°C) reduce side reactions .

- Protection/deprotection : Temporarily masking functional groups (e.g., amines) to avoid interference .

Q. How do structural modifications (e.g., fluorination or heterocyclic appendages) influence the biological activity of nitrobenzenesulfonamide derivatives?

- Answer:

- Fluorination : Perfluorinated analogs (e.g., ) enhance metabolic stability and membrane permeability but may increase toxicity .

- Heterocyclic moieties : Styrylquinoline hybrids (e.g., ) exhibit dual activity as HIV-1 integrase inhibitors, attributed to π-π stacking with viral proteins .

- SAR studies : Computational docking (e.g., AutoDock) and DFT analysis help predict binding affinities to targets like NLRP3 inflammasomes or P-glycoprotein .

Q. What methodologies resolve contradictions in reported bioactivity data for nitrobenzenesulfonamide derivatives?

- Answer: Discrepancies in IC₅₀ values or toxicity profiles may stem from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) across studies.

- Purity thresholds : Impurities >2% can skew results; rigorous HPLC validation is critical .

- Enantiomeric considerations : Chiral centers (e.g., in ’s (2R,3S) derivative) require enantioselective synthesis and testing to isolate active forms .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。